![molecular formula C13H15N3O3S B7508536 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MTSD is a spirocyclic compound that is structurally similar to other drugs that have been used to treat various medical conditions, including Alzheimer's disease and cancer. In
Wirkmechanismus
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione works by inhibiting the activity of certain enzymes that are involved in the progression of various medical conditions. For example, in Alzheimer's disease, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer cells, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione induces apoptosis by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have various biochemical and physiological effects. In animal studies, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to improve cognitive function and memory in rats with Alzheimer's disease. Additionally, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Furthermore, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have a high degree of selectivity for certain enzymes, which can make it a valuable tool in studying the mechanisms of various medical conditions. However, one of the limitations of using 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is that it can be difficult to synthesize and purify, which can make it a time-consuming and expensive process.
Zukünftige Richtungen
There are several future directions for research on 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research could be to explore the potential of 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a treatment for Alzheimer's disease. Additionally, further studies could be conducted to investigate the anti-cancer and anti-inflammatory properties of 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Furthermore, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Finally, studies could be conducted to explore the potential of 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a tool for studying the mechanisms of various medical conditions.
Synthesemethoden
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with ethyl acetoacetate to form the triazole ring. Finally, the spirocyclic structure is formed by reacting the triazole intermediate with cyclohexanone.
Wissenschaftliche Forschungsanwendungen
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in the treatment of various medical conditions, including Alzheimer's disease, cancer, and inflammation. Studies have shown that 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has the ability to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease. Additionally, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Furthermore, 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
8-(5-methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-2-3-9(20-8)10(17)16-6-4-13(5-7-16)11(18)14-12(19)15-13/h2-3H,4-7H2,1H3,(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNABTAVZIRSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
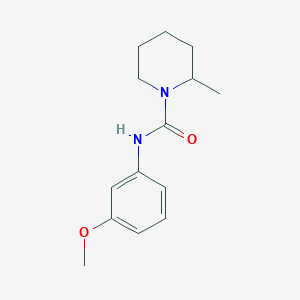
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
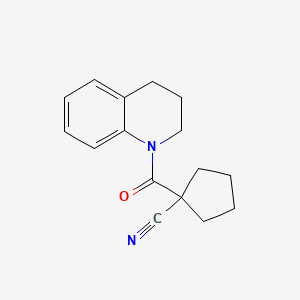

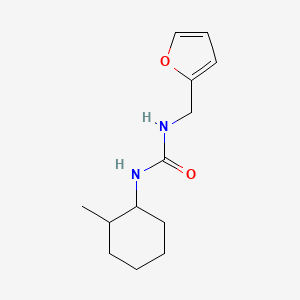

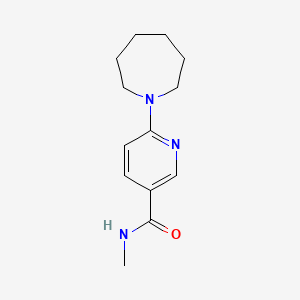
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
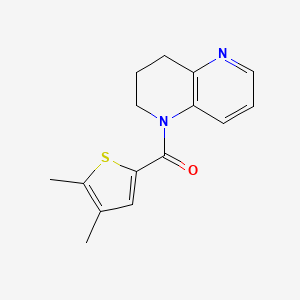
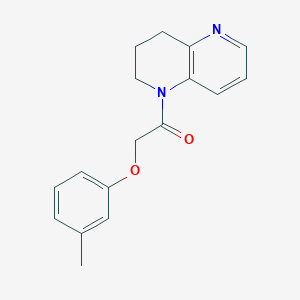
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)